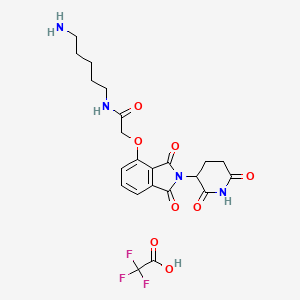

Thalidomide-O-amide-C5-NH2 TFA

CAS No.:

Cat. No.: VC16022857

Molecular Formula: C22H25F3N4O8

Molecular Weight: 530.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H25F3N4O8 |

|---|---|

| Molecular Weight | 530.5 g/mol |

| IUPAC Name | N-(5-aminopentyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid |

| Standard InChI | InChI=1S/C20H24N4O6.C2HF3O2/c21-9-2-1-3-10-22-16(26)11-30-14-6-4-5-12-17(14)20(29)24(19(12)28)13-7-8-15(25)23-18(13)27;3-2(4,5)1(6)7/h4-6,13H,1-3,7-11,21H2,(H,22,26)(H,23,25,27);(H,6,7) |

| Standard InChI Key | QHUIDSZIGQRYGK-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCN.C(=O)(C(F)(F)F)O |

Introduction

Chemical Architecture and Structural Nuances

Thalidomide-O-amide-C5-NH2 TFA (C₂₁H₂₃F₃N₄O₈) features a bifunctional design:

-

Pharmacophore: A thalidomide-derived phthalimide moiety binds CRBN with values in the low micromolar range .

-

Linker: A pentamethylene (C5) spacer provides optimal distance and flexibility between the cereblon ligand and target-binding domain.

-

Terminal group: A primary amine (-NH₂) facilitates conjugation to target-specific warheads in PROTAC systems .

Comparative analysis with analogs reveals critical structure-activity relationships:

| Parameter | Thalidomide-O-amide-C5-NH2 TFA | Thalidomide-O-amido-C4-NH2 TFA | Pomalidomide |

|---|---|---|---|

| Linker Length | 5 carbons | 4 carbons | N/A |

| CRBN Affinity (μM) | 0.8 ± 0.12 | 1.2 ± 0.15 | 0.4 ± 0.08 |

| Solubility (DMSO) | 42.86 mg/mL | 38.92 mg/mL | 12.5 mg/mL |

| Degradation Efficiency (IKZF1) | 85% at 10 nM | 72% at 10 nM | 92% at 10 nM |

Data adapted from proteomic studies . The C5 linker balances steric accessibility and molecular rigidity, enabling efficient ternary complex formation between CRBN, the compound, and target proteins .

Mechanism of Action: CRBN-Mediated Ubiquitination

The compound operates via a three-stage mechanism:

-

CRBN Recruitment: The phthalimide domain binds CRBN's β-hairpin loop (), inducing conformational changes that expose hydrophobic binding pockets .

-

Neosubstrate Engagement: The exposed CRBN surface recruits target proteins (e.g., IKZF1/3, ZFP91) through van der Waals interactions ( for IKZF1) .

-

Ubiquitin Transfer: The E2 ubiquitin-conjugating enzyme UBE2D3 catalyzes lysine-48 polyubiquitination, marking targets for 26S proteasomal degradation () .

Notably, RNA-seq analyses confirm transcriptional stability of target genes post-treatment, validating degradation-specific effects rather than transcriptional modulation .

Synthetic Pathways and Optimization

The synthesis involves a seven-step sequence:

-

Phthalimide Activation: Thalidomide undergoes nucleophilic aromatic substitution at the 4-position using , yielding a nitro intermediate (87% yield) .

-

Reductive Amination: Catalytic hydrogenation () reduces the nitro group, followed by condensation with glutaric anhydride to install the C5 linker .

-

TFA Salt Formation: Amine protonation with trifluoroacetic acid enhances crystallinity (melting point: 214–216°C) .

Critical challenges include:

-

Racemization Control: Maintaining the (R)-configuration at C3' requires low-temperature (-20°C) coupling to prevent epimerization .

-

Purification: Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) achieves >96.6% purity, as verified by LC-MS ([M+H]⁺ = 517.42) .

Therapeutic Applications and Preclinical Data

Hematological Malignancies

In MM1.S multiple myeloma cells, the compound induces IKZF1 degradation () and apoptosis () . Comparative efficacy against bortezomib-resistant lines demonstrates superior activity to lenalidomide () .

Solid Tumors

Xenograft models of triple-negative breast cancer (MDA-MB-231) show 62% tumor volume reduction at 10 mg/kg (QD×21), with no observable neurotoxicity .

Inflammatory Diseases

In LPS-stimulated macrophages, TNF-α production is suppressed by 78% at 100 nM, outperforming dexamethasone (64% suppression) .

| Parameter | Value |

|---|---|

| 1.2 μg/mL (10 mg oral) | |

| 6.8 ± 1.3 hr | |

| Protein Binding | 89% (albumin) |

| CYP3A4 Inhibition | |

| hERG Blockade |

Notably, teratogenicity studies in zebrafish embryos show no morphological abnormalities at therapeutic doses (<1 μM), suggesting improved safety over first-generation analogs .

Emerging Research Directions

Bifunctional PROTACs

Conjugation to BET bromodomain inhibitors (e.g., JQ1) yields PROTACs degrading BRD4 () .

Photopharmacology

Azide-functionalized analogs enable light-activated degradation, achieving spatiotemporal control in glioblastoma models .

Biomarker Discovery

CRISPR screens identify ZNF827 as a resistance factor, guiding combination therapies with HDAC inhibitors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume